molecular formula C15H17ClN2O4 B3124481 Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate CAS No. 318469-63-5

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate

Cat. No. B3124481
CAS RN: 318469-63-5
M. Wt: 324.76 g/mol
InChI Key: SBMROBUOZLEREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with a molecular weight of 324.76 . It is used as a reagent in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in oxidative cross-coupling via dioxygen activation with indoles . It has also been used in the synthesis of ketosplitomicin derivative .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate is represented by the linear formula C15H17ClN2O4 . The InChI key for this compound is SBMROBUOZLEREP-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives .

The compound has a refractive index of n20/D 1.5500 (lit.), a boiling point of 268-269 °C (lit.), and a density of 1.218 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids : A study by Janda (2001) details the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates through the acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides. This process yields aryloxadiazolylacetic acids, which are known for their anti-inflammatory and analgesic activities, and are also used in synthesizing new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).

  • Synthesis of Annelated 2-Oxopiperazines : Research by Svetlana et al. (2015) explores the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a) pyrazine-9-carboxylates (Svetlana et al., 2015).

  • Studies on Marine Fungi : Wu et al. (2010) conducted research on the ethyl acetate extract from the fermentation broth of marine fungus Penicillium sp., leading to the discovery of new compounds including ethyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate derivatives (Wu et al., 2010).

Chemical Structure and Properties

  • Crystal Structure Analysis : A study by Lee et al. (2009) presents the synthesis and crystal structure determination of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate. The compound's crystal structure features intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings (Lee et al., 2009).

  • Molecular Docking and Inhibition Studies : Research by Babar et al. (2017) discusses the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating their high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, with molecular docking showing bonding modes to the enzyme’s active sites (Babar et al., 2017).

Biological Activities and Applications

  • Antimicrobial Activity : Prasad (2017) synthesized ethyl 2-((1H-indol-4-yl)oxy)acetate and its derivatives, which were screened for antimicrobial activity, revealing significant potential (Prasad, 2017).

  • Synthesis and Biological Evaluation of COX-2 Inhibitors : Shi et al. (2012) synthesized novel compounds including 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, showing moderate to good selective COX-2 inhibition, important for reducing side effects of NSAIDs (Shi et al., 2012).

Safety and Hazards

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate is considered hazardous. It is flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures against static discharge are advised, and it should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-2-22-13(19)9-12-14(20)17-7-8-18(12)15(21)10-3-5-11(16)6-4-10/h3-6,12H,2,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMROBUOZLEREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221770
Record name Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

318469-63-5
Record name Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318469-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 3
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 4
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 5
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.